4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
Descripción
Propiedades
IUPAC Name |
4-amino-1,5-diphenylpyrazolo[3,4-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-15-14-11-19-22(13-9-5-2-6-10-13)16(14)20-17(23)21(15)12-7-3-1-4-8-12/h1-11H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIOZSHCDBWZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=NN(C3=NC2=O)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3,5-diphenylpyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazolopyrimidines.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has demonstrated that 4-amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis via mitochondrial pathways |
| MCF-7 (Breast) | 8.0 | Inhibition of cell cycle progression |
The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria:
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been studied for its ability to inhibit specific enzymes critical in various biochemical pathways:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 |
| Xanthine oxidase | Moderate Inhibition | 72.4 |
This enzyme inhibition profile highlights the compound's potential utility in treating diseases linked to these enzymes .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of 4-amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one against various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis in A549 lung cancer cells through mitochondrial-dependent pathways.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences: Replaces the 4-amino group with a chloro substituent and introduces a chloromethyl group at position 4.
- Impact: The chloro groups increase electrophilicity, making this compound a versatile intermediate for nucleophilic substitutions (e.g., amination or alkylation).
- Applications : Primarily used in synthesizing disubstituted derivatives for antibacterial and antiproliferative studies .
5-Amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Key Differences : Features a methyl group at position 6 and a single phenyl substituent at position 1.
- The absence of a second phenyl group diminishes steric hindrance, which may affect target-binding specificity .
3,6-Dimethyl-1-phenyl-5-(4-substitutedphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones
- Key Differences : Methyl groups at positions 3 and 6 and a para-substituted phenyl group at position 5.
- Impact : Methyl groups enhance metabolic stability but may reduce electronic interactions. The para-substituted phenyl group allows tuning of electronic effects (e.g., electron-withdrawing or donating groups) to modulate activity .
Pharmacological Activity Comparisons
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with substituents like chloro, methyl, or methoxy groups exhibit moderate to strong antimicrobial activity. For example:
- Compound 2a–2j (Table 3 in ): Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity against Gram-positive bacteria, while bulky substituents reduce efficacy due to steric hindrance .
- 4-Amino-1,5-diphenyl derivative: The amino group likely improves target engagement (e.g., enzyme inhibition via H-bonding), but diphenyl groups may limit solubility, necessitating formulation optimization .
Anti-inflammatory Activity
- Thiazolidinone hybrids (e.g., 6-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)amino derivatives): These hybrids demonstrate COX-2 selectivity and superior anti-inflammatory activity compared to diclofenac in rodent models. The thiazolidinone moiety introduces additional hydrogen-bonding and π-stacking interactions .
Actividad Biológica
4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes recent research findings regarding its biological activity, focusing on anticancer properties, anti-inflammatory effects, and mechanisms of action.
- Molecular Formula : CHN
- Molecular Weight : 211.23 g/mol
- CAS Number : 5334-30-5
- Melting Point : 214°C to 217°C
Anticancer Activity
Recent studies have highlighted the potential of 4-amino derivatives in cancer treatment. For instance, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have shown significant inhibitory effects on various cancer cell lines.
Case Studies and Findings
-
EGFR Inhibition :
- A study demonstrated that certain derivatives exhibited potent inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compound 5b was noted for its strong selectivity towards EGFR with an IC value significantly lower than that for VEGFR-2 and Topo-II .
- In vitro assays indicated that these compounds could effectively induce apoptosis in MCF-7 breast cancer cells and inhibit cell migration .
- Cytotoxicity Assessments :
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives have also been explored. Compounds have demonstrated significant inhibition of COX-2 activity, a key enzyme in inflammatory processes.
Research Findings
- In vitro studies reported that certain derivatives showed COX-2 inhibition with IC values comparable to celecoxib (0.04 μmol), indicating their potential as anti-inflammatory agents .
The biological activity of 4-amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one can be attributed to:
- Binding Affinity : The structural similarity of these compounds to ATP allows them to act as competitive inhibitors for various kinases involved in cancer progression .
- Induction of Apoptosis : Mechanistic studies have shown that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Summary Table of Biological Activities
| Activity Type | Compound | Target/Assay | IC Value |
|---|---|---|---|
| Anticancer | 5b | EGFR | Low nanomolar range |
| Anticancer | 5i | Dual EGFR/VGFR2 | 0.3 - 24 µM |
| Cytotoxicity | Various | HeLa Cells | 2.59 µM (compared to doxorubicin) |
| Anti-inflammatory | Selected Derivatives | COX-2 | 0.04 μmol |
Q & A
Q. What are the most efficient synthetic routes for preparing 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one?
The compound can be synthesized via tandem aza-Wittig and annulation reactions using iminophosphorane intermediates, aromatic isocyanates, and hydrazine, achieving yields of 52–92% . Alternative methods involve cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with urea under heat, followed by phosphorylation with phenylphosphoryl dichloride to form the pyrazolo[3,4-d]pyrimidine scaffold . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts) is critical to minimize byproducts and improve regioselectivity.
Q. How can structural characterization of this compound and its derivatives be validated?
Use a combination of spectroscopic techniques:
- 1H NMR : Signals for aromatic protons (δ 7.28–7.91 ppm), NH/amine groups (δ 5.99–9.69 ppm), and imino groups (δ ~9.00 ppm) confirm substituent positions .
- IR : Stretching vibrations at 3477 cm⁻¹ (NH₂) and 3210 cm⁻¹ (NH) validate functional groups .
- X-ray crystallography : Definitive proof of regiochemistry and tautomeric forms (e.g., 6-oxo vs. 6-thioxo derivatives) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Antifungal : Botrytis cinerea and Sclerotinia sclerotiorum inhibition assays at 10–50 mg/L concentrations, with EC₅₀ calculations .
- Anticancer : MTT-based proliferation assays in cancer cell lines (e.g., RKO colon cancer cells), followed by IC₅₀ determination .
- Receptor binding : Radioligand displacement assays (e.g., A₁ adenosine receptor using [³H]-N⁶-(phenylisopropyl)adenosine) to assess affinity .
Advanced Research Questions
Q. How does the substitution pattern at the 6-position influence anticancer activity and apoptosis induction?
Substituents like guanidino or aminoguanidino at position 6 enhance apoptosis in RKO cells by modulating p53, Bax/Bcl-2 ratios, and caspase-3 activation. For example, compound 7b (6-guanidino derivative) showed an IC₅₀ of 4 μM, arresting cells in G1 phase and upregulating pro-apoptotic markers . Comparative studies of 6-thioxo vs. 6-oxo derivatives reveal divergent mechanisms: thioxo derivatives may act via reactive oxygen species (ROS) pathways, while oxo derivatives target kinase signaling .
Q. What strategies resolve contradictions in SAR data for adenosine receptor binding?
Conflicting SAR data may arise from tautomerism (e.g., 4-imino vs. 4-oxo forms) or solvent-dependent conformational changes. To address this:
- Perform NMR titrations in DMSO-d₆ vs. D₂O to identify dominant tautomers .
- Use molecular docking with receptor crystal structures (e.g., A₁ adenosine receptor PDB: 6D9H) to predict binding modes of substituents like 3-chlorophenyl or N⁵-butyl groups .
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out assay artifacts .
Q. How can regioselectivity challenges in synthesizing pyrazolo[3,4-d]pyrimidine derivatives be mitigated?
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to block reactive amines during cyclization .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 8 h to 30 min) and improves yields by minimizing side reactions .
- Computational guidance : DFT calculations (e.g., at B3LYP/6-31G* level) predict regioselectivity in annulation reactions, guiding solvent and catalyst selection .
Q. What advanced techniques confirm the role of tautomerism in bioactivity?
- Solid-state NMR : Differentiates 4-oxo (keto) and 4-imino (enol) tautomers in crystalline forms .
- pH-dependent UV-Vis spectroscopy : Identifies dominant tautomers in physiological conditions (pH 7.4) .
- Biological activity correlation : Compare IC₅₀ values of tautomerically locked analogs (e.g., methylated derivatives) to infer active forms .
Data Contradiction Analysis
Q. How to address discrepancies in antifungal activity between substituents?
While 6-aryl derivatives (e.g., R = Me) show higher antifungal activity than benzyl analogs (R = PhCH₂), this may stem from differences in membrane permeability or target binding. Resolve via:
Q. Why do some derivatives exhibit unexpected cytotoxicity in non-cancerous cells?
Off-target effects may arise from kinase inhibition (e.g., CDK2 or Akt pathways). Mitigate by:
- Selectivity profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binders .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) activated only in tumor microenvironments .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
